molecular formula C6H12O4 B6264612 methyl 2-hydroxy-4-methoxybutanoate CAS No. 1361017-70-0

methyl 2-hydroxy-4-methoxybutanoate

Cat. No. B6264612
CAS RN: 1361017-70-0
M. Wt: 148.2
InChI Key:
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Description

Methyl 2-hydroxy-4-methoxybutanoate, commonly referred to as MHB, is an organic compound found in many plants and used in many scientific research applications. It is a carboxylic acid ester with a molecular formula of C5H10O4. MHB is a clear, colorless liquid that is soluble in water and is used in many biochemical and physiological experiments due to its unique properties.

Scientific Research Applications

MHB is widely used in scientific research applications due to its unique properties. It is used in biochemical and physiological experiments to study the effects of hormones and other molecules on cells. It is also used to study the effects of drugs on the body, as well as the mechanisms of action of certain drugs. Additionally, MHB is used in biochemistry and molecular biology experiments to study the structure and function of proteins and other molecules.

Mechanism of Action

MHB has been shown to act as a competitive inhibitor of the enzyme acetylcholine esterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of signals between neurons. By inhibiting AChE, MHB increases the amount of acetylcholine available to the cells, thereby increasing the transmission of signals between neurons.
Biochemical and Physiological Effects
MHB has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of the enzyme AChE, which increases the transmission of signals between neurons. Additionally, MHB has been shown to have anti-inflammatory and antioxidant properties, which can help protect cells from damage caused by free radicals. Finally, MHB has been shown to have an effect on the metabolism of glucose, which can help regulate blood sugar levels.

Advantages and Limitations for Lab Experiments

The use of MHB in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is relatively inexpensive. Additionally, it is a relatively safe compound to use in experiments, as it does not have any known toxic effects. However, there are some limitations to using MHB in experiments. For example, it is not very stable in the presence of light or heat, and it can be difficult to measure accurately in small concentrations.

Future Directions

There are a variety of potential future directions for research involving MHB. One potential direction is to further study the biochemical and physiological effects of MHB, such as its effects on glucose metabolism and its potential anti-inflammatory and antioxidant properties. Additionally, further research could be done to study the potential therapeutic applications of MHB, such as its potential use as a drug to treat neurological disorders. Additionally, further research could be done to develop new methods of synthesizing MHB or to improve existing methods. Finally, further research could be done to study the potential interactions between MHB and other compounds, such as drugs or hormones.

Synthesis Methods

MHB is synthesized from the reaction of ethyl acetate and methanol in the presence of a strong base such as sodium hydroxide. This reaction forms an ester known as methyl 2-hydroxy-4-methoxybutanoate. The reaction is carried out at a temperature of 40-50°C and can be completed in a few hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-hydroxy-4-methoxybutanoate involves the esterification of 2-hydroxy-4-methoxybutanoic acid with methanol in the presence of a catalyst.", "Starting Materials": [ "2-hydroxy-4-methoxybutanoic acid", "Methanol", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Add 2-hydroxy-4-methoxybutanoic acid and methanol to a reaction flask", "Add a catalyst (e.g. sulfuric acid) to the reaction mixture", "Heat the reaction mixture under reflux for several hours", "Allow the reaction mixture to cool and then extract the product with a suitable solvent (e.g. diethyl ether)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the crude product", "Purify the crude product by recrystallization or column chromatography" ] }

CAS RN

1361017-70-0

Product Name

methyl 2-hydroxy-4-methoxybutanoate

Molecular Formula

C6H12O4

Molecular Weight

148.2

Purity

95

Origin of Product

United States

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